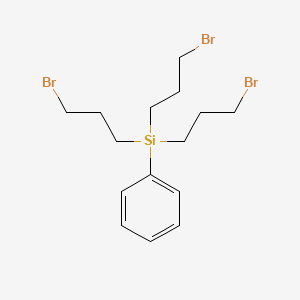
Silane, tris(3-bromopropyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tris(3-bromopropyl)phenyl-: is an organosilicon compound characterized by the presence of three 3-bromopropyl groups and one phenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, tris(3-bromopropyl)phenyl- typically involves the reaction of phenyltrichlorosilane with 3-bromopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 3 \text{Br(CH}_2\text{)}_3\text{MgBr} \rightarrow \text{PhSi(CH}_2\text{)}_3\text{Br}_3 + 3 \text{MgClBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Silane, tris(3-bromopropyl)phenyl- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding silane with hydrogen or other reducing agents.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Hydrosilylation: Platinum or rhodium catalysts under mild conditions.
Major Products:
Substitution: Formation of silanes with various functional groups.
Reduction: Formation of phenylsilane derivatives.
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a precursor for catalysts in organic synthesis.
Material Science: Utilized in the preparation of silicon-based materials with specific properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of silicon-based drug delivery systems.
Biocompatible Materials: Research into its use in biocompatible coatings and implants.
Industry:
Adhesives and Sealants: Employed in the formulation of adhesives and sealants with enhanced properties.
Surface Modification: Used for surface modification of various substrates to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of Silane, tris(3-bromopropyl)phenyl- in chemical reactions involves the activation of the silicon atom, which facilitates the formation of new bonds. The presence of bromine atoms makes the compound reactive towards nucleophiles, enabling substitution reactions. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing the addition of silicon to unsaturated carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Phenyltrichlorosilane: Similar structure but with chlorine atoms instead of bromine.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of 3-bromopropyl groups.
Triphenylsilane: Contains three phenyl groups instead of 3-bromopropyl groups.
Uniqueness: Silane, tris(3-bromopropyl)phenyl- is unique due to the presence of both phenyl and 3-bromopropyl groups, which impart distinct reactivity and potential applications. The bromine atoms provide sites for further functionalization, making it a versatile compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
251982-31-7 |
|---|---|
Formule moléculaire |
C15H23Br3Si |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
tris(3-bromopropyl)-phenylsilane |
InChI |
InChI=1S/C15H23Br3Si/c16-9-4-12-19(13-5-10-17,14-6-11-18)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-14H2 |
Clé InChI |
JDGXEPUIILCYLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CCCBr)(CCCBr)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
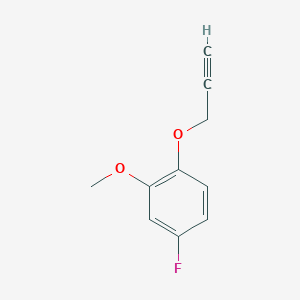
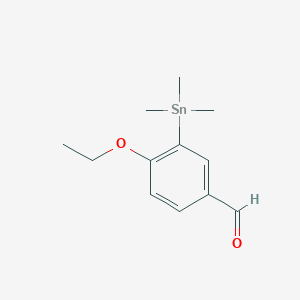
![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)

![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
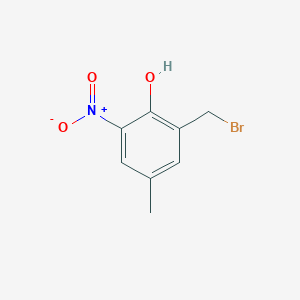
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

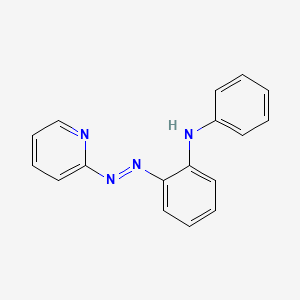
![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
